molecular formula C7H9Cl2F3N2 B1433258 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride CAS No. 1923042-95-8

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride

Cat. No.: B1433258
CAS No.: 1923042-95-8
M. Wt: 249.06 g/mol
InChI Key: LJZYJOLALAMWPZ-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2.2ClH. It is a derivative of benzene, where the benzene ring is substituted with a trifluoromethyl group and two amino groups at the 1 and 2 positions. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .

Preparation Methods

The synthesis of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino groups can form hydrogen bonds with active site residues, modulating the activity of the target proteins .

Comparison with Similar Compounds

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:

The unique positioning of the amino groups in this compound makes it particularly useful in specific synthetic and research applications.

Biological Activity

Overview

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride (C7H7F3N2·2HCl) is a specialized organic compound notable for its unique trifluoromethyl and amino group substitutions. This compound is primarily utilized in pharmaceutical and chemical research due to its potential biological activities and reactivity profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug synthesis and other applications.

Chemical Structure and Properties

  • Molecular Formula : C7H7F3N2·2HCl
  • Molecular Weight : 249.06 g/mol
  • Appearance : Off-white solid
  • Purity : Typically around 97%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate biochemical pathways effectively. The amino groups can form hydrogen bonds with active site residues, influencing the activity of target proteins.

Enzyme Interactions

The compound has been employed in studies investigating enzyme interactions. Its structure allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme mechanisms and substrate specificity. Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities .

Pharmaceutical Development

In pharmacology, this compound serves as an intermediate in synthesizing various biologically active molecules. The trifluoromethyl group is particularly beneficial for enhancing the bioavailability and metabolic stability of pharmaceuticals.

Comparative Biological Activity Data

To understand the potential biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key features and activities of structurally similar compounds:

Compound NameStructure FeaturesUnique AspectsReported Biological Activity
3-(Trifluoromethyl)benzene-1,2-diolHydroxyl groups instead of aminesDifferent reactivity due to hydroxylsModerate antibacterial activity reported
4-(Trifluoromethyl)anilinePara-substituted anilineDifferent substitution pattern affects propertiesAntimicrobial activity noted
3-(Trifluoromethyl)benzene-1,4-diamineTwo amines at different positionsUnique reactivity profile compared to ortho-substituted analogsSignificant anticancer properties observed

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various amine-containing compounds on specific enzymes related to cancer progression. While direct data on this compound was limited, similar compounds demonstrated significant inhibition of lysyl oxidase (LOX), an enzyme implicated in tumor metastasis. The presence of the trifluoromethyl group was found to enhance binding affinity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzene derivatives. Compounds structurally related to this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the trends suggest potential efficacy in antimicrobial applications .

Properties

IUPAC Name

3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYJOLALAMWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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